Cediranib

Descripción general

Descripción

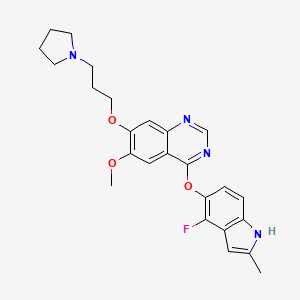

Está siendo desarrollado por AstraZeneca como un posible agente quimioterapéutico anticancerígeno para administración oral . Cediranib es una molécula pequeña con la fórmula química C25H27FN4O3 y una masa molar de 450.514 g/mol . Está diseñado para inhibir el crecimiento de nuevos vasos sanguíneos que los tumores necesitan para crecer y diseminarse.

Métodos De Preparación

La síntesis de Cediranib implica varios pasos clave. Una de las rutas sintéticas principales incluye la reacción de condensación entre 6-metoxi-7-(3-pirrolidina-1-il-propoxi)-3,4-dihidroquinazolina-4-cetona y 4-fluoro-5-hidroxi-2-metilindol . Esta reacción se lleva a cabo típicamente bajo condiciones controladas para garantizar un alto rendimiento y pureza del producto final. Los métodos de producción industrial se centran en optimizar estas condiciones de reacción para mejorar la calidad del producto y la economía atómica .

Análisis De Reacciones Químicas

Cediranib experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse bajo condiciones específicas, lo que lleva a la formación de varios derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro de this compound, alterando potencialmente sus propiedades farmacológicas.

Sustitución: this compound puede experimentar reacciones de sustitución, donde un grupo funcional es reemplazado por otro.

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede conducir a la formación de derivados hidroxilados, mientras que las reacciones de sustitución pueden resultar en varios análogos sustituidos de this compound .

Aplicaciones Científicas De Investigación

2.1. Ovarian Cancer

Cediranib has been investigated extensively in the treatment of ovarian cancer, particularly in patients with recurrent disease.

- Study Overview : A phase II trial evaluated this compound's efficacy as a single agent in platinum-resistant recurrent ovarian cancer.

- Results : The study reported an objective response rate of 15.3% with a median progression-free survival (PFS) of 5.1 months and overall survival (OS) of 13.2 months among heavily pretreated patients .

| Study | Objective Response Rate | Median PFS | Median OS |

|---|---|---|---|

| Phase II Trial | 15.3% | 5.1 months | 13.2 months |

2.2. Endometrial Cancer

In a separate phase II study focusing on recurrent endometrial cancer, this compound demonstrated promising results.

- Study Overview : The study enrolled patients to assess the activity and tolerability of this compound.

- Results : A partial response was observed in 12.5% of patients, with a median PFS of 3.65 months and OS of 12.5 months .

| Study | Objective Response Rate | Median PFS | Median OS |

|---|---|---|---|

| Phase II Trial | 12.5% | 3.65 months | 12.5 months |

2.3. Pediatric Applications

This compound has also been studied in pediatric populations, particularly for metastatic alveolar soft part sarcoma (ASPS).

- Study Overview : A phase II trial aimed to evaluate the efficacy of this compound in children with metastatic ASPS.

- Results : The study found that the pediatric dosing was approximately 30% lower than adult dosing, which may have contributed to a lack of significant response .

Combination Therapies

This compound's potential is further enhanced when combined with other therapeutic agents.

3.1. Combination with Olaparib

A notable study examined the combination of this compound with olaparib in non-germline BRCA-mutated ovarian cancer patients.

- Results : This combination therapy showed an objective response rate of 15.6%, indicating that it may provide benefits for patients who have limited treatment options .

Safety and Tolerability

Across various studies, this compound has been generally well tolerated, with manageable side effects:

Mecanismo De Acción

Cediranib ejerce sus efectos inhibiendo las tirosina quinasas del receptor del factor de crecimiento endotelial vascular. Al formar un bloqueo en estos receptores, this compound limita el crecimiento de nuevos vasos sanguíneos, que son esenciales para apoyar el crecimiento tumoral . Esta inhibición priva a las células tumorales de nutrientes, lo que ralentiza o detiene su crecimiento y potencialmente mejora la eficacia de otros tratamientos . Los objetivos moleculares de this compound incluyen los receptores del factor de crecimiento endotelial vascular 1, 2 y 3, que desempeñan papeles clave en la angiogénesis .

Comparación Con Compuestos Similares

Cediranib a menudo se compara con otros inhibidores del receptor del factor de crecimiento endotelial vascular, como:

Bevacizumab: Un anticuerpo monoclonal que inhibe el factor de crecimiento endotelial vascular A.

Sunitinib: Una molécula pequeña que inhibe múltiples tirosina quinasas receptoras, incluidos los receptores del factor de crecimiento endotelial vascular.

Sorafenib: Otra molécula pequeña que se dirige a múltiples quinasas, incluidos los receptores del factor de crecimiento endotelial vascular.

La singularidad de this compound radica en su alta potencia y selectividad para los receptores del factor de crecimiento endotelial vascular, lo que lo convierte en un candidato prometedor para la terapia contra el cáncer . Su biodisponibilidad oral y su capacidad para inhibir los tres receptores del factor de crecimiento endotelial vascular lo distinguen de otros compuestos similares .

Actividad Biológica

Cediranib is a potent oral inhibitor of vascular endothelial growth factor (VEGF) signaling, primarily targeting all three VEGF receptors (VEGFR-1, VEGFR-2, and VEGFR-3) and exhibiting additional activity against c-Kit. This compound has garnered significant attention for its antitumor and antiangiogenic properties across various cancer types. This article provides an in-depth examination of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound functions by inhibiting the tyrosine kinase activity of VEGFRs, which are critical for angiogenesis—the formation of new blood vessels from pre-existing ones. The inhibition of VEGFR signaling disrupts the tumor microenvironment, leading to reduced tumor growth and metastasis.

- IC50 Values :

- VEGFR-2: <1 nM

- VEGFR-1: 5 nM

- VEGFR-3: ≤3 nM

- c-Kit: 2 nM

These values indicate this compound's high potency as a VEGF signaling inhibitor, particularly in endothelial cells where it significantly reduces proliferation in response to VEGF stimulation (IC50 = 0.4 nM) .

Preclinical Studies

In preclinical models, this compound has demonstrated significant antitumor effects. For instance, a study using the murine renal cell carcinoma (RENCA) model showed:

- Tumor Volume Reduction : this compound treatment resulted in a 42-50% reduction in tumor size after 8 to 12 days.

- Microvessel Density (MVD) : A 30-55% decrease in MVD was observed compared to controls.

- Biomarkers : Plasma levels of soluble VEGF receptor-2 (sVEGFR-2) decreased significantly over time in treated mice, suggesting its potential as a surrogate marker for treatment efficacy .

Phase II Studies

This compound has been evaluated in several Phase II clinical trials:

- Gastrointestinal Stromal Tumors (GIST) :

-

Recurrent Glioblastoma :

- A Phase III trial compared this compound monotherapy and its combination with lomustine against lomustine alone.

- Although it did not meet its primary endpoint for progression-free survival (PFS), secondary endpoints showed potential benefits such as improved neurologic status and corticosteroid-sparing effects .

Summary of Clinical Findings

| Study Type | Cancer Type | Dose | Primary Endpoint | Results Summary |

|---|---|---|---|---|

| Phase II | GIST | 45 mg/day | Antitumor activity via PET | Evidence of antitumor activity; manageable toxicity |

| Phase III | Recurrent Glioblastoma | Monotherapy: 30 mg; Combination: 20 mg + Lomustine | PFS | Did not meet primary endpoint; clinical activity noted on secondary endpoints |

| Phase II | Advanced Biliary Tract Cancer | 20 mg/day | PFS | No significant improvement in PFS compared to placebo |

Adverse Effects

This compound is associated with several adverse effects, primarily related to its antiangiogenic activity:

- Hypertension

- Diarrhea

- Fatigue

- Platelet count decrease

In clinical trials, higher grades of toxicity were observed in patients receiving this compound compared to those on placebo .

Case Studies

Several case reports have documented the use of this compound in various malignancies:

-

Ovarian Cancer :

- Patients with recurrent ovarian cancer showed radiographic responses after treatment with this compound, supporting its use as a therapeutic option.

- Pediatric Solid Tumors :

Propiedades

IUPAC Name |

4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27FN4O3/c1-16-12-17-19(29-16)6-7-21(24(17)26)33-25-18-13-22(31-2)23(14-20(18)27-15-28-25)32-11-5-10-30-8-3-4-9-30/h6-7,12-15,29H,3-5,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXJWYDDUDKYVKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NC4=CC(=C(C=C43)OC)OCCCN5CCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10183035 | |

| Record name | Cediranib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Cediranib inhibits vacular endothelial growth factor (VEGF) receptor tyrosine kinase (RTK). By forming a blockade at the VEGF receptors, Cediranib limits the growth of new blood vessels, which are essential to supporting tumor growth. Thus, lacking sufficient blood supply, tumor cells become starved for nutrients, slowing or halting growth and potentially improving the efficacy of other treatments. Preclinical evidence indicated that the drug had a high affinity at these sites, and was well tolerated and efficacious in animal studies. | |

| Record name | Cediranib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04849 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

288383-20-0 | |

| Record name | Cediranib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288383-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cediranib [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0288383200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cediranib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04849 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cediranib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-fLUORO-2-METHYLINDOL-5-YLOXY)-6-METHOXY-7-(3-(PYRROLIDIN-1-YL)PROPOSY)QUINAZOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEDIRANIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NQU9IPY4K9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.